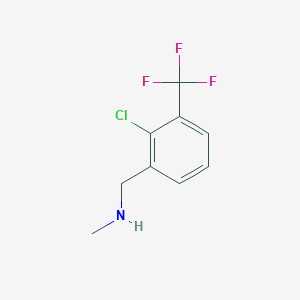
1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine
Vue d'ensemble
Description
1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C9H9ClF3N and its molecular weight is 223.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
NF-κB and AP-1 Gene Expression Inhibition : The compound was investigated for its role as an inhibitor of NF-κB and AP-1 transcription factors. Structural modifications aimed at improving oral bioavailability revealed that specific substitutions on the pyrimidine ring of the compound were crucial for maintaining its activity (Palanki et al., 2000).
Dopaminergic Activity : Research on substituted benzazepines, related in structure, showed dopaminergic activity, indicating potential applications in central nervous system therapies. These compounds, including derivatives with trifluoromethyl groups, were evaluated for their effects on dopamine receptors (Pfeiffer et al., 1982).
Polyimide Synthesis : A study on novel fluorinated aromatic diamine monomers, which include the trifluoromethyl group, demonstrated the synthesis of new fluorine-containing polyimides. These materials showed potential applications in high-performance polymers due to their thermal stability and mechanical properties (Yin et al., 2005).
Neurokinin-1 Receptor Antagonism : A compound structurally related to 1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine was investigated as a neurokinin-1 receptor antagonist. Its potential applications in clinical settings for conditions like emesis and depression were highlighted due to its oral activity and solubility in water (Harrison et al., 2001).
Antimicrobial and Cytotoxic Activity : The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which includes substituted phenyl groups similar to the queried compound, was reported. These derivatives exhibited significant antibacterial and cytotoxic activities, suggesting their potential in antimicrobial treatments (Noolvi et al., 2014).
Propriétés
IUPAC Name |
1-[2-chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-14-5-6-3-2-4-7(8(6)10)9(11,12)13/h2-4,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZRVQDPOUCMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



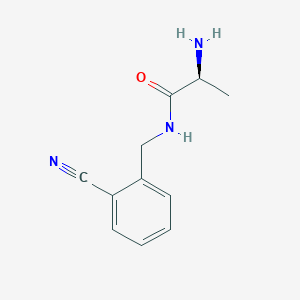
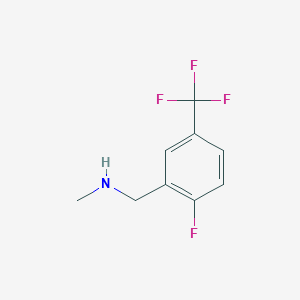
amine](/img/structure/B7903360.png)
![tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B7903366.png)
amine](/img/structure/B7903377.png)
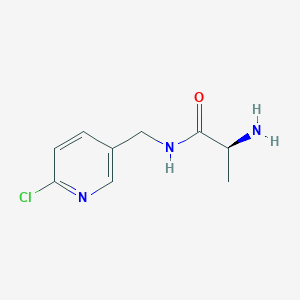
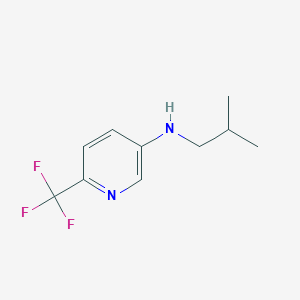
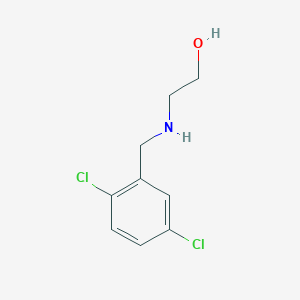
![Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B7903399.png)

![N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine](/img/structure/B7903408.png)
![{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B7903422.png)

![N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7903437.png)